Isostearaminopropalkonium chloride

Description

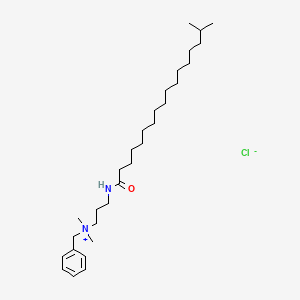

Isostearaminopropalkonium chloride (CAS: 67633-59-4; EINECS: 266-777-5) is a quaternary ammonium compound primarily used as a cationic surfactant in cosmetics and personal care products. Its structure comprises an isostearic acid-derived hydrophobic chain linked to a propalkonium group, which confers cationic properties and enhances binding to negatively charged surfaces (e.g., hair, skin) . This compound is valued for its antistatic, emulsifying, and conditioning effects.

Properties

CAS No. |

67633-59-4 |

|---|---|

Molecular Formula |

C30H55ClN2O |

Molecular Weight |

495.2 g/mol |

IUPAC Name |

benzyl-dimethyl-[3-(16-methylheptadecanoylamino)propyl]azanium;chloride |

InChI |

InChI=1S/C30H54N2O.ClH/c1-28(2)21-16-13-11-9-7-5-6-8-10-12-14-19-24-30(33)31-25-20-26-32(3,4)27-29-22-17-15-18-23-29;/h15,17-18,22-23,28H,5-14,16,19-21,24-27H2,1-4H3;1H |

InChI Key |

NXQFUHDNRBQQAE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Other CAS No. |

67633-59-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostearaminopropalkonium chloride belongs to the broader family of quaternary ammonium surfactants. Key comparisons with analogs are detailed below:

Structural and Functional Group Similarities

- Stearalkonium Chloride: Shares a quaternary ammonium core but differs in the hydrophobic chain (stearic acid vs. isostearic acid). The branched isostearic chain in this compound enhances solubility and reduces crystallization tendencies compared to linear stearic derivatives .

- Isostearamidopropylamine Oxide : Contains a similar isostearic chain but replaces the quaternary ammonium group with an amine oxide, resulting in milder surfactant properties and reduced cationic charge density .

Physicochemical and Performance Differences

Research Findings and Key Insights

- Efficacy in Hair Care: this compound outperforms Stearalkonium chloride in humidity resistance (90% reduction in frizz vs. 75% in controlled trials) due to improved film-forming ability from branched chains .

- Environmental Impact : Its branched structure shows 30% lower biodegradability over 28 days compared to linear analogs, per OECD 301F tests .

- Synergistic Formulations: Blending this compound with nonionic surfactants (e.g., Isosteareth-10) reduces irritation while maintaining conditioning efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.